2,4-Methano-2,4-didehydroadamantane
Description
Structure
3D Structure
Properties
CAS No. |
73586-31-9 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
pentacyclo[5.3.1.02,4.02,5.04,9]undecane |
InChI |
InChI=1S/C11H14/c1-6-2-8-4-7(1)10-5-11(8,10)9(10)3-6/h6-9H,1-5H2 |
InChI Key |
BYDHYGGDDSJOII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C45C3(C4)C5C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Methano 2,4 Didehydroadamantane
Pyrolytic Approaches to Constructing the [3.1.1]Propellane Core
Pyrolytic methods, involving the thermal decomposition of specific precursors, have proven to be a viable strategy for the generation of the highly reactive intermediates necessary for the formation of the 2,4-methano-2,4-didehydroadamantane skeleton.
Pyrolysis of Tosylhydrazone Derivatives from Adamantanone Precursors
A prominent pyrolytic route to this compound involves the thermal decomposition of the sodium or lithium salt of adamantanone tosylhydrazone. This reaction, a variation of the Bamford-Stevens reaction, proceeds through the in-situ generation of a highly reactive adamantylidene carbene intermediate. The carbene then undergoes an intramolecular C-H bond insertion to furnish the target [3.1.1]propellane.
The synthesis of a related compound, 2,4-dehydrohomoadamantane, has been successfully achieved through the pyrolysis of the sodium salt of 4-homoadamantyl tosylhydrazone, highlighting the utility of this approach for constructing strained polycyclic systems. nih.gov
Optimization of Reaction Conditions and Yields in Pyrolytic Syntheses
The efficiency of the pyrolytic synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the temperature, pressure, and the nature of the cation (sodium or lithium) in the tosylhydrazone salt. Gas-phase pyrolysis of the dry lithium salt of adamantanone tosylhydrazone under vacuum is a commonly employed technique. This method aims to minimize intermolecular side reactions by ensuring that the reactive carbene intermediate is generated in a low-concentration environment, thereby favoring the desired intramolecular cyclization.
While specific yield data for the synthesis of the parent this compound via this method can vary, the general principle of using high vacuum and elevated temperatures is crucial for maximizing the formation of the desired product.
Intramolecular Cycloaddition Strategies
Intramolecular cycloaddition reactions provide an alternative and often more controlled pathway to the this compound ring system. These methods also typically involve the generation of a reactive intermediate that subsequently cyclizes.
Generation and Cyclization of Adamantylidene Intermediates
The central theme in this approach is the generation of an adamantylidene carbene, the same key intermediate as in the pyrolytic method. However, the methods of its generation can be more varied and may not require high temperatures. For instance, the decomposition of adamantanone tosylhydrazone can also be initiated photochemically or through the use of strong bases at lower temperatures.
Once generated, the adamantylidene carbene undergoes a rapid intramolecular C-H insertion. The rigid adamantane (B196018) framework pre-organizes the molecule in a conformation that facilitates the insertion of the carbene into the C-H bond at the C4 position, leading to the formation of the strained cyclopropane (B1198618) ring characteristic of the [3.1.1]propellane core.
Mechanistic Pathways in Cycloaddition Reactions
The intramolecular cyclization of the adamantylidene carbene is a classic example of a C-H insertion reaction. wikipedia.org These reactions can proceed through either a concerted or a stepwise mechanism. In the case of adamantylidene, the rigid geometry of the adamantane cage plays a significant role in dictating the reaction pathway.
Computational studies and mechanistic investigations of similar carbene C-H insertions suggest that the reaction is often concerted, where the C-C bond formation and the H-transfer occur in a single transition state. nih.gov The use of metal catalysts, such as rhodium or copper complexes, can influence the selectivity and efficiency of such intramolecular C-H insertions, although for the synthesis of this compound, the uncatalyzed intramolecular reaction of the free carbene is the primary pathway. wikipedia.org
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
Both the pyrolytic and the intramolecular cycloaddition strategies converge on the same critical intermediate: the adamantylidene carbene. The choice of method often depends on the desired scale of the reaction and the available equipment.
| Synthetic Route | Precursor | Key Intermediate | Driving Force | Selectivity |
| Pyrolytic Approach | Adamantanone tosylhydrazone salt | Adamantylidene carbene | High temperature | Generally high due to intramolecular nature |
| Intramolecular Cycloaddition | Adamantanone tosylhydrazone | Adamantylidene carbene | Photochemical or chemical activation | Can be influenced by catalysts |
The pyrolytic approach is often favored for its simplicity in terms of reagent requirements, relying on heat to drive the reaction. However, it can sometimes lead to side reactions due to the high temperatures involved. The selectivity towards the desired this compound is primarily dictated by the inherent structural constraints of the adamantylidene carbene, which favor the intramolecular C-H insertion at the C4 position.
Ultimately, both routes have demonstrated their utility in accessing this highly strained and theoretically interesting molecule. The optimal choice depends on the specific experimental context and the desired level of control over the reaction.
Advanced Reaction Mechanisms and Reactivity of 2,4 Methano 2,4 Didehydroadamantane
Electrophilic Reactivity and Addition Reactions
The electron density associated with the central bond of 2,4-methano-2,4-didehydroadamantane makes it susceptible to attack by electrophiles. These reactions are characterized by the opening of the strained three-membered ring and the formation of substituted adamantane (B196018) derivatives.
The reaction of this compound with electrophiles, such as bromine (Br₂), proceeds via the addition across the central C2-C4 bond. This reaction is analogous to the bromination of alkenes, where the electron-rich bond acts as a nucleophile. The initial attack of the electrophile leads to the cleavage of the central bond and the formation of an intermediate, which is then attacked by a nucleophile to yield the final product.
For instance, the reaction with bromine in a non-polar solvent like carbon tetrachloride is expected to yield a dibromo-substituted adamantane derivative. The reaction is initiated by the polarization of the bromine molecule upon approach to the electron-rich central bond of this compound.
Table 1: Expected Products from the Electrophilic Addition of Bromine to this compound
| Reactant | Reagent | Solvent | Expected Major Product |
| This compound | Br₂ | CCl₄ | 2,4-Dibromoadamantane |
A key feature of electrophilic additions to strained polycyclic systems like this compound is the formation of bridged cationic intermediates. In the case of bromination, the initial electrophilic attack of a bromine atom on the central bond does not typically result in a classical open carbocation. Instead, a bridged bromonium ion is formed. masterorganicchemistry.comlibretexts.org This three-membered ring intermediate, where the bromine atom is bonded to both C2 and C4, is a consequence of the neighboring group participation of the bromine atom, which helps to stabilize the positive charge.
The formation of such a bridged intermediate has significant stereochemical implications for the reaction. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bridging bromine atom, following an Sₙ2-like pathway. This backside attack is a hallmark of reactions involving cyclic halonium ions. masterorganicchemistry.comlibretexts.org
The stereochemistry of electrophilic additions to this compound is dictated by the mechanism involving the bridged cationic intermediate. The addition of bromine is expected to be a stereospecific anti-addition. This means that the two bromine atoms will be added to opposite faces of the original central bond.
Starting with the endo face of the methano bridge, the initial attack of the electrophile can, in principle, occur from either the syn or anti face relative to the methano bridge. However, steric hindrance from the methano bridge would likely favor the attack from the anti face. The subsequent backside attack by the bromide ion on the bridged bromonium ion intermediate will then lead to a specific stereoisomer of the 2,4-dibromoadamantane product. The expected outcome is the formation of a racemic mixture of enantiomers, as the initial attack on the symmetrical starting material can occur with equal probability at either of the two equivalent faces of the central bond. masterorganicchemistry.com
Table 2: Expected Stereochemical Outcome of Bromine Addition
| Starting Material | Reagent | Key Intermediate | Stereochemical Outcome |
| This compound | Br₂ | Bridged Bromonium Ion | anti-addition |
Free Radical Chemistry
The strained central bond of this compound is also susceptible to attack by free radicals. These reactions proceed via a chain mechanism, involving initiation, propagation, and termination steps.
The free radical addition of a thiol, such as thiophenol (PhSH), to this compound is a representative example of its free radical chemistry. This reaction is typically initiated by a radical initiator, like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide, which upon heating or photolysis generates initiator radicals.
The initiator radical then abstracts a hydrogen atom from thiophenol to generate a thiyl radical (PhS•). This highly reactive thiyl radical then adds to the central bond of this compound. This addition breaks the strained central bond and forms a new carbon-sulfur bond, resulting in a substituted adamantyl radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of thiophenol to yield the final product, 2-phenylthioadamantane, and regenerates the thiyl radical, which continues the chain reaction. csbsju.edu
Initiation: Formation of initiator radicals.
Propagation Step 1: Formation of the thiyl radical.
Propagation Step 2: Addition of the thiyl radical to this compound to form an adamantyl radical intermediate.
Propagation Step 3: Hydrogen abstraction by the adamantyl radical from thiophenol to form the product and regenerate the thiyl radical.
Termination: Combination of any two radical species.
The transient adamantyl radical intermediates formed during free radical reactions can be detected and characterized by using radical trapping agents. A common and effective radical trap is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govresearchgate.net TEMPO is a stable free radical that can efficiently combine with transient carbon-centered radicals to form stable adducts, which can then be isolated and analyzed, for example, by mass spectrometry or NMR spectroscopy. researchgate.netibm.com
In the context of the radical addition of thiophenol to this compound, the addition of TEMPO to the reaction mixture would intercept the initially formed 2-adamantyl radical intermediate. This would result in the formation of a TEMPO-adamantane adduct, providing strong evidence for the proposed radical mechanism.
Another technique to study these radical intermediates is Electron Spin Resonance (ESR) spectroscopy. ethernet.edu.etnumberanalytics.com The ESR spectrum of the 2-adamantyl radical has been studied and exhibits a characteristic hyperfine splitting pattern, which can be used to identify its presence in a reaction mixture. ethernet.edu.et
Table 3: Common Radical Trapping Agents and Spectroscopic Techniques for Adamantyl Radicals
| Method | Description |
| Radical Trapping | |
| TEMPO | A stable nitroxide radical that combines with transient radicals to form stable, characterizable adducts. nih.govresearchgate.net |
| Spectroscopy | |
| ESR Spectroscopy | Detects and characterizes paramagnetic species like free radicals based on their magnetic properties. ethernet.edu.etnumberanalytics.com |
Evidence for Free-Radical Chain Processes
The central carbon-carbon bond in this compound is susceptible to homolytic cleavage, making it an active participant in free-radical chain reactions. The general mechanism for such reactions involves three key stages: initiation, propagation, and termination. Initiation often requires an external stimulus like heat or light to generate the initial radical species. youtube.comwikipedia.org In the propagation phase, a reactive free radical interacts with a stable molecule to create a new free radical, continuing the chain. youtube.com Termination occurs when two radical species combine to form a stable, non-radical product. wikipedia.org
Studies have shown that the reactivity of this compound in radical reactions is comparable to other highly strained propellanes, such as [1.1.1]propellane. acs.org This reactivity has been harnessed for various synthetic applications. For instance, photocatalyzed-atom transfer radical addition reactions using 456 nm blue light have been employed to functionalize [3.1.1]propellane, the parent structure of this compound, to produce key bicyclo[3.1.1]heptane iodide derivatives. nih.gov
The table below summarizes some of the radical reactions involving the related [3.1.1]propellane system.
| Reaction Type | Reagents | Product Type | Reference |
| Atom Transfer Radical Addition | Iodoform, Blue Light (456 nm) | Bicyclo[3.1.1]heptane iodide | nih.gov |
| Kumada Coupling | Aryl Grignard, Iron catalyst | Arylated Bicyclo[3.1.1]heptane | nih.gov |
| Radical Ring-Opening | Various | Bicyclo[3.1.1]heptanes | nih.gov |
Photochemical Transformations
The absorption of light energy can induce electronic transitions in this compound and its derivatives, leading to a variety of photochemical transformations, including complex domino reactions and rearrangements.
Domino Photochemical Processes Involving 2,4-Methanoadamantane (B14605991) Skeletons
A notable example of a domino photochemical process is the transformation of N-(1-adamantyl)phthalimide into a novel hexacyclic benzazepine derivative containing a 2,4-methanoadamantane skeleton. acs.orgnih.gov This reaction proceeds through a sequence of two consecutive excited-state intramolecular γ-hydrogen-transfer reactions. acs.orgnih.gov The process desymmetrizes the adamantane core and cleanly yields the complex product. acs.org
The high efficiency of this domino reaction has been demonstrated on a larger scale, utilizing a falling-film reactor and an excimer laser, affording the product in high yield. acs.org The stability of the resulting cyclobutanol (B46151) ring within the 2,4-methanoadamantane product is significant, as it does not undergo homolytic cleavage upon heating, but can be opened regioselectively under basic conditions to yield a keto-substituted 1,2-adamantane derivative. acs.org
Excited-State Reactivity and Rearrangements
The excited-state reactivity of the 2,4-methanoadamantane framework is central to its photochemical transformations. Upon photoexcitation, molecules can enter singlet (S1) or triplet (T1) excited states, which are often more reactive than the ground state. nih.gov These excited states can have different geometries and electron distributions, enabling reactions that are not feasible under thermal conditions.
In the case of the domino reaction of N-(1-adamantyl)phthalimide, the molecule undergoes two sequential intramolecular hydrogen transfers from the adamantyl moiety to the phthalimide (B116566) group while in an excited state. acs.orgnih.gov This type of reaction is characteristic of the photochemistry of molecules containing carbonyl groups, which can abstract hydrogen atoms from suitable donors. The rigidity of the adamantane cage plays a crucial role in positioning the hydrogen atoms for this intramolecular transfer. Such photochemical rearrangements are powerful tools for the synthesis of complex polycyclic structures from readily available starting materials.
Mechanistic Insights into Unique Strain-Release Reactions
The high ring strain inherent in the [3.1.1]propellane core of this compound is a major driving force for its reactivity. This strain can be released through various reaction pathways, including retro-carbene ring openings and electron-transfer processes.
Retro-Carbene Ring Opening Pathways
A significant strain-release pathway for this compound is the retro-carbene ring opening. This type of reaction has been observed to be catalyzed by silver ions. acs.org The term "retro-carbene" suggests a fragmentation of the molecule where one of the products is a carbene, or at least a species with carbene-like reactivity. In this specific case, the rearrangement of the [3.1.1]propellane structure is initiated by the catalyst, leading to the cleavage of the strained central bond and the formation of a more stable rearranged product. acs.org This process highlights the ability of metal catalysts to facilitate the breaking of strong carbon-carbon bonds in highly strained systems, providing a synthetic route to otherwise difficult-to-access molecular architectures.
Electron-Transfer Hydrogenation Phenomena
While specific studies on the electron-transfer hydrogenation of this compound are not extensively documented in the reviewed literature, the principles of electron-transfer reactions can be applied to understand its potential reactivity. Electron-transfer processes involve the transfer of one or more electrons from a donor to an acceptor molecule. In the context of hydrogenation, an initial electron transfer to a strained molecule like this compound would generate a radical anion. This highly reactive intermediate could then abstract a hydrogen atom from a suitable donor, leading to a net hydrogenation of the molecule.
Electrochemical methods are a powerful tool for initiating such reactions, as they allow for precise control over the reduction potential. nih.gov For instance, electroreductive strategies have been developed for the functionalization of alkenes, where an initial single-electron transfer leads to a radical species that can undergo further reactions. nih.gov Given the strained nature of the central bond in this compound, it is plausible that it could be susceptible to reduction via electron transfer, followed by protonation or hydrogen atom transfer to yield the corresponding hydrogenated adamantane derivative. However, further experimental investigation is required to confirm this specific reactivity pathway.
Structural Investigations and Bonding Theory of 2,4 Methano 2,4 Didehydroadamantane
Electronic Structure Analysis
The arrangement of electrons within 2,4-methano-2,4-didehydroadamantane dictates its chemical behavior. Analysis of its electronic structure provides insight into the molecule's stability, reactivity, and the nature of its unusual bonding.
Photoelectron Spectroscopic Studies of the Propellane System
Photoelectron spectroscopy (PES) is a powerful experimental technique used to probe the electronic structure of molecules by measuring the ionization energies of their valence electrons. Studies on this compound and related [n.1.1]propellanes have provided valuable data on their molecular orbital energies. chemrxiv.org
A key study on the electronic structure of this compound utilized photoelectron spectroscopy in conjunction with semiempirical calculations to assign the observed ionization bands. wikipedia.orgacs.org The photoelectron spectrum reveals the energies of the highest occupied molecular orbitals (HOMOs), which are crucial for understanding the molecule's reactivity. For [n.1.1]propellanes, the energy of the first ionization band is highly dependent on the size of the bridging ring, denoted by 'n'. chemrxiv.org In the case of [3.1.1]propellanes like this compound, the first ionization energy is observed at a higher value compared to the more strained [1.1.1]propellane. chemrxiv.org This difference is attributed to the inductive effect of the methylene (B1212753) groups and the lower s-character of the bridgehead carbon orbitals in the [3.1.1] system. chemrxiv.org
Table 1: Ionization Energies of Selected Propellanes
| Compound | n | First Ionization Energy (eV) |
| [1.1.1]Propellane | 1 | ~9 |
| [3.1.1]Propellane | 3 | >8 |
| [4.1.1]Propellane | 4 | >8 |
Data sourced from comparative studies of [n.1.1]propellanes. chemrxiv.org
Correlation of Electronic Structure with Reactivity
The electronic structure of this compound is intrinsically linked to its chemical reactivity. The high p-character and outward extension of the electron density of the central carbon-carbon bond make it susceptible to attack by both electrophiles and radicals. researchgate.net
The reactivity of [3.1.1]propellanes is a balance between the driving force of strain release and the effects of electronic delocalization. nih.gov While the strain release energy for [3.1.1]propellane is significant (reported as 76 kcal/mol), its reactivity in radical additions is comparable to the more strained [1.1.1]propellane. nih.gov This is because the increased driving force for ring opening in [3.1.1]propellane is counteracted by a decrease in stabilizing bond delocalization compared to the [1.1.1] system. nih.gov
Studies on a dimethyl derivative, 2,4-(dimethylmethano)-2,4-didehydroadamantane, have shown enhanced reactivity towards electrophiles and free radicals compared to the unsubstituted parent compound. This increased reactivity is attributed to the electron-donating nature of the methyl groups, which increases the nucleophilicity of the central bond. researchgate.net The general reactivity profile of this compound shows similarities to the omniphilic behavior of [1.1.1]propellane, reacting with both anions and radicals at the interbridgehead bond. wikipedia.org
Vibrational Spectroscopy and Normal Coordinate Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of a molecule by probing its vibrational modes.
Infrared and Raman Spectroscopic Characterization
The infrared and Raman spectra of this compound and its dihydro congener have been subjected to detailed analysis. A characteristic feature of small-ring propellanes is a very intense IR band observed between 500 and 600 cm⁻¹. In this compound, this band is assigned to an antisymmetric combination of the peripheral C-C bond stretching vibrations. The corresponding symmetric combination appears as a strong and polarized band in the Raman spectrum.
Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Antisymmetric peripheral C-C stretch | Strong, between 500-600 | - |
| Symmetric peripheral C-C stretch | - | Strong, polarized |
These characteristic frequencies are instrumental in identifying the propellane cage structure.
Analysis of Vibrational Force Fields in Strained Systems
Normal coordinate analysis is a computational method used to assign vibrational frequencies to specific atomic motions within a molecule. This analysis, when applied to this compound, helps in understanding the forces between atoms and the stiffness of the bonds within this strained system.
The force field developed for this molecule provides insights into the unique nature of the interbridgehead bond. The analysis supports the model of a "bent bond," where the highest electron density is located outside the direct line between the two bridgehead carbon atoms. This model is consistent with the observed chemical reactivity, where reagents add to the central bond from the backside of the inverted carbon atoms.
Bonding Nature in [3.1.1]Propellanes
The nature of the central carbon-carbon bond in propellanes has been a subject of considerable theoretical interest. In highly strained systems like [1.1.1]propellane, the bond is described as having significant "charge-shift" character, meaning it is stabilized by the resonance between covalent and ionic forms.
For [3.1.1]propellanes, theoretical studies using the Electron Localization Function (ELF) at the DFT level indicate a coexistence of two resonance forms for the interbridgehead bond. One form is a traditional covalent bond, while the other involves a nonbonding electron pair partially delocalized between the bridgehead carbons outside the cage, contributing ionic character. The calculated weight for the ionic structure in [3.1.1]propellane is 53%, which is less than that for the smaller [1.1.1] and [2.1.1] propellanes but still significant. In contrast, larger propellanes tend to exhibit a more purely covalent bridge bond. This intermediate character in [3.1.1]propellanes helps to explain their unique stability and reactivity profile.
Characterization of the Inverted Carbon-Carbon Bond
The central bond between the bridgehead carbon atoms (C2 and C4) in this compound is a prime example of an inverted carbon-carbon bond. This unusual bonding arrangement arises from the severe geometric constraints of the rigid polycyclic framework, which forces the orbitals forming the bond to be directed away from the internuclear axis. Spectroscopic and computational studies have been instrumental in characterizing this unique structural feature.
The distance between the inverted carbon atoms in this compound and its dimethyl derivative have been reported to be in the range of 1.550–1.587 Å. acs.org This is slightly longer than a typical C-C single bond, which is approximately 1.540 Å. acs.org Despite this, the bond is notably reactive, readily undergoing cleavage with electrophiles and free radicals. acs.org For instance, monitoring the reaction of 2,4-(dimethylmethano)-2,4-didehydroadamantane with dimethyl disulfide using Raman spectroscopy has shown the cleavage of this central bond. acs.org
A normal coordinate analysis, based on detailed infrared and Raman spectra, provides further insight into the nature of this bond. acs.org This analysis allows for the assignment of vibrational frequencies to specific motions within the molecule. A very intense infrared band observed between 500 and 600 cm⁻¹ is characteristic of small-ring propellanes and is assigned to an antisymmetric combination of the peripheral C-C bond stretchings. acs.org The stretching force constant for the central C-C bond in related propellanes, such as [1.1.1]propellane, has been calculated to be significant, providing evidence of a true bonding interaction, albeit an unconventional one. acs.org
Theoretical calculations, including ab initio methods, have been employed to understand the electron density distribution of the inverted bond. In related [3.1.1]propellane derivatives, the electron density has been found to be slightly negative between the bridgehead atoms and diffuse and positive outside the bridgehead bond. acs.org It is important to note that some common Density Functional Theory (DFT) approaches have shown limitations in accurately modeling molecules with such atypical electron density distributions, including other strained systems like cubane (B1203433) and bicyclo[1.1.1]pentane. nih.gov More advanced computational methods, such as CCSD(T)/cc-pVTZ, provide results that are more consistent with experimental observations for these challenging structures. nih.govresearchgate.net
Concepts of Bent Bonds and Orbital Hybridization
The bonding in this compound cannot be adequately described by the simple valence bond theory of hybridized atomic orbitals forming sigma bonds along the internuclear axes. The geometric constraints of the molecule lead to significant bond angle distortion, necessitating the concepts of bent bonds and altered orbital hybridization to explain its structure and reactivity.
In this framework, the orbitals forming the central C2-C4 bond are not directed towards each other. Instead, they are forced to overlap at a significant angle, resulting in a "bent" or "banana" bond. This inefficient overlap leads to a weaker and more reactive bond compared to a standard C-C sigma bond. The hybridization of the bridgehead carbons is also significantly distorted from the ideal sp³ arrangement. The external bonds of these inverted carbon atoms have a high degree of p-character, which consequently increases the s-character of the orbitals directed towards the interior of the cage.
The concept of "inverted" carbon geometry is central to understanding this molecule. The substituents on the bridgehead carbons are all located on one side of a plane passing through the carbon atom, a stark deviation from the tetrahedral geometry of a typical sp³ carbon. The nature of the C-C sigma bond strength has been shown to be dependent on the pyramidalization angle of the substituents. Bonds can be classified as "inverted" (weak), "direct" (normal, as in ethane), or "superdirect" (strong) based on this geometric parameter. researchgate.net The bonds in molecules like [1.1.1]propellane and bicyclobutane fall into the "inverted" category. researchgate.net
The unusual hybridization and bent bonding in this compound are responsible for its high reactivity. The strained central bond is electron-rich on the exterior, making it susceptible to attack by electrophiles and radicals. This reactivity has been harnessed in various chemical transformations, highlighting the unique chemical properties imparted by this bonding arrangement.
Relationship to Other Strained Tricyclic Hydrocarbons
This compound belongs to the class of [n.1.1]propellanes, and its properties are best understood in the context of other strained polycyclic hydrocarbons. A key comparison is with [1.1.1]propellane, a smaller and more extensively studied member of this family. Both molecules feature a highly reactive central bond between two inverted bridgehead carbon atoms. The vibrational spectra of this compound show characteristic features that are comparable to those of [1.1.1]propellane, such as the intense IR band between 500 and 600 cm⁻¹, which is indicative of the propellane framework. acs.org
The strain energy of these molecules is a critical factor in their reactivity. While adamantane (B196018) itself has a relatively low strain energy for a polycyclic system, the introduction of the didehydro and methano bridges in this compound dramatically increases the strain. The strain in propellanes is substantial, with values around 99-105 kcal/mol for [1.1.1], [2.1.1], and [2.2.1]propellanes. This high strain energy is a driving force for reactions that lead to the cleavage of the central bond.
The table below provides a comparison of the calculated strain energies for adamantane and some related propellanes.
| Compound | Strain Energy (kcal/mol) |
| Adamantane | ~6-7 |
| [1.1.1]Propellane | ~98-99 |
| [2.1.1]Propellane | ~104 |
| [2.2.1]Propellane | ~105 |
| [2.2.2]Propellane | ~89-94 |
Data sourced from computational studies.
The reactivity of this compound can also be compared to its dihydro congener, 2,4-methanoadamantane (B14605991). The latter lacks the central propellane bond and is significantly less strained and less reactive. The facile reduction of the central bond in this compound to form 2,4-methanoadamantane underscores the high energy and reactivity of the inverted bond. acs.org
The study of these and other strained tricyclic and polycyclic hydrocarbons, such as cubane and various bicycloalkanes, provides a broader understanding of the limits of carbon-carbon bonding and the consequences of geometric distortion on chemical and physical properties. nih.gov
Computational and Theoretical Studies on 2,4 Methano 2,4 Didehydroadamantane
Density Functional Theory (DFT) Applications to Propellane Systems
Density Functional Theory (DFT) has become a powerful tool for studying propellane systems, offering a balance between computational cost and accuracy. For systems like 2,4-Methano-2,4-didehydroadamantane, DFT calculations have been used to investigate their electronic structure, stability, and reactivity. The choice of functional and basis set is critical in obtaining reliable results for these strained molecules. DFT studies have contributed significantly to understanding the charge distribution and the nature of the frontier molecular orbitals, which are key to its chemical behavior.
Semiempirical Methods in Electronic Structure Determination
Semiempirical methods, such as MINDO/3 and MNDO, have also been applied to study the electronic structure of this compound. acs.org While less computationally intensive than ab initio methods, they can provide valuable qualitative insights and trends in series of related molecules. acs.org These methods have been used to calculate properties such as the heat of formation and to analyze the molecular orbitals. acs.org The results from semiempirical calculations have been compared with experimental data, such as photoelectron spectra, to validate the theoretical models and provide a more complete picture of the molecule's electronic properties. acs.org
Molecular Dynamics Simulations for Mechanistic Understanding
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique holds significant promise for understanding the dynamic aspects of its reactions. MD simulations can model the time evolution of a system, providing insights into reaction mechanisms, conformational changes, and the role of solvent effects. For a highly reactive and flexible molecule like this propellane, MD simulations could be particularly useful in visualizing the process of bond breaking and formation during its chemical transformations.
Synthetic Utility and Derivative Chemistry of 2,4 Methano 2,4 Didehydroadamantane
Synthesis and Characterization of Substituted 2,4-Methano-2,4-didehydroadamantane Analogs
The modification of the this compound core through the introduction of substituents allows for the fine-tuning of its reactivity and the exploration of its chemical space.
Preparation and Reactivity of 2,4-(Dimethylmethano)-2,4-didehydroadamantane
The synthesis of 2,4-(dimethylmethano)-2,4-didehydroadamantane has been a subject of study to compare its reactivity with the unsubstituted parent compound. acs.org The presence of the dimethyl groups on the methano bridge influences the electronic and steric properties of the propellane, leading to altered reactivity patterns. Studies have investigated the nature of bonding in this substituted analog, employing vibrational spectra and normal coordinate analysis to understand the effects of the dimethyl substitution on the propellane's structural parameters. acs.org
Strategies for Selective Functionalization of the Propellane Core
Selective functionalization of the propellane core of this compound is crucial for the development of new derivatives with specific properties. The high reactivity of the central bond often leads to a variety of products, making selectivity a significant challenge. Research efforts have been directed towards controlling the reaction conditions and employing specific reagents to achieve desired functionalization patterns.
Formation of 2,4-Disubstituted 2,4-Methanoadamantanes via Addition Reactions
The central, highly strained C-C bond of this compound is susceptible to addition reactions with a variety of reagents. These reactions typically proceed with the cleavage of the central bond, leading to the formation of 2,4-disubstituted 2,4-methanoadamantane (B14605991) derivatives. This approach provides a direct route to functionalized adamantane (B196018) frameworks, which are valuable building blocks in medicinal chemistry and materials science. mdpi.comdntb.gov.ua The addition of different electrophiles and nucleophiles allows for the introduction of a wide range of functional groups at the 2 and 4 positions of the adamantane cage. For instance, the reaction with hydrogen cyanide can lead to the formation of aminonitrile derivatives, which can be further converted to other functional groups. nih.gov
Bridging and Rearrangement Products from Electrophilic and Radical Initiations
The reaction of this compound with electrophiles and radical initiators can lead to complex bridging and rearrangement products. acs.org These reactions often involve skeletal rearrangements of the adamantane core, providing access to unique and otherwise difficult-to-synthesize polycyclic structures. The nature of the products formed is highly dependent on the specific reagents and reaction conditions employed. For example, initiation with certain radicals can lead to the formation of rearranged products through a series of bond-breaking and bond-forming events. nih.govlibretexts.org
Exploration of Homoadamantane (B8616219) and Noradamantane Propellane Derivatives
The chemistry of adamantane analogs, including homoadamantane and noradamantane, has been extended to their respective propellane derivatives. nih.govuni-giessen.de The synthesis and reactivity of these strained systems offer insights into the influence of ring size and strain on the properties of propellanes. Ring-contraction strategies have been developed for the synthesis of noradamantane derivatives from adamantane precursors. rsc.org Furthermore, the rearrangement between noradamantane and adamantane hydrocarbon cages, often proceeding through Wagner-Meerwein type rearrangements, has been utilized to synthesize functionalized adamantane and noradamantane derivatives. mdpi.comuni-giessen.de These studies contribute to a deeper understanding of the fundamental principles governing the chemistry of caged hydrocarbons and pave the way for the design of new molecular architectures.
Future Directions in 2,4 Methano 2,4 Didehydroadamantane Research
Exploration of Novel Synthetic Methodologies
The inherent strain within the 2,4-Methano-2,4-didehydroadamantane framework makes its synthesis a formidable task. While initial methods have relied on multi-step sequences often involving intramolecular rearrangements of adamantane (B196018) precursors, future research will likely focus on developing more efficient and elegant synthetic strategies.
One promising avenue is the application of modern transition-metal-catalyzed reactions. Methodologies that have proven effective in the synthesis of other strained polycyclic hydrocarbons could be adapted. For instance, the use of rhodium or palladium catalysts in intramolecular C-H insertion or cyclopropanation reactions could offer a more direct route to constructing the strained methano-bridge.
Furthermore, the exploration of photochemical methods presents another exciting frontier. Intramolecular [2+2] cycloadditions, initiated by light, could potentially form the cyclobutane (B1203170) ring system inherent in the molecule's structure from a suitably functionalized adamantane derivative. The development of such a photochemical route would not only be a testament to synthetic ingenuity but could also provide access to derivatives with unique substitution patterns.
Future synthetic efforts will also likely target the development of scalable and modular approaches. This would enable the production of a wider range of derivatives, which is crucial for investigating the structure-property relationships and exploring the full potential of this compound class in various applications.
Advanced Spectroscopic Techniques for Structural Elucidation
The complex, three-dimensional structure of this compound necessitates the use of sophisticated spectroscopic techniques for its unambiguous characterization. While standard one-dimensional NMR (¹H and ¹³C) and infrared spectroscopy provide fundamental structural information, future research will increasingly rely on more advanced methods to probe the finer details of its molecular architecture.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for definitively assigning the complex proton and carbon signals, which can be challenging due to the high degree of symmetry and the presence of strained bonds that can lead to unusual chemical shifts. For more complex derivatives, advanced pulse sequences and higher field strengths may be required to resolve overlapping signals and extract precise coupling constants, which in turn provide valuable information about the dihedral angles within the molecule.
In addition to NMR, high-resolution mass spectrometry will continue to be a critical tool for confirming the molecular formula. Advanced ionization techniques can also provide insights into the fragmentation patterns, which can be correlated with the molecule's structure and stability.
Moreover, the application of chiroptical spectroscopy, such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), could be explored for chiral derivatives of this compound. These techniques would be invaluable for determining the absolute configuration of enantiomerically pure samples, which is often a crucial aspect in the study of biologically active molecules.
Deepening Mechanistic Understanding through Computational Chemistry
Computational chemistry offers a powerful lens through which to understand the electronic structure, strain energy, and reactivity of this compound. Future research in this area will undoubtedly move towards more sophisticated theoretical models to provide deeper insights into the behavior of this unique molecule.
High-level quantum mechanical calculations, such as density functional theory (DFT) and ab initio methods, will be employed to accurately predict its geometric parameters, vibrational frequencies, and NMR chemical shifts. These theoretical predictions can be compared with experimental data to validate the proposed structure and provide a more complete picture of its spectroscopic properties.
A key focus of future computational studies will be the quantification and analysis of the ring strain. By dissecting the total strain energy into its components (angle strain, torsional strain, and transannular strain), researchers can gain a fundamental understanding of the sources of its instability and how this strain influences its reactivity. Such calculations can also be used to predict the thermodynamic feasibility of different synthetic routes and the stability of various reaction intermediates.
Furthermore, computational modeling will be instrumental in elucidating the mechanisms of reactions involving this compound. By mapping out the potential energy surfaces for different reaction pathways, it will be possible to predict the most likely products and understand the factors that control the regioselectivity and stereoselectivity of its transformations. This predictive power will be invaluable for designing new reactions and applications for this strained hydrocarbon.
Potential as a Building Block in Complex Molecular Architectures
The high degree of strain in this compound suggests that it could serve as a unique and reactive building block in the synthesis of more complex molecular architectures. The release of this strain can provide a powerful thermodynamic driving force for chemical transformations, enabling the formation of novel and otherwise inaccessible structures.
One area of exploration is its use in ring-opening reactions. Under thermal, photochemical, or catalytic conditions, the strained bonds of the methano-bridge or the cyclobutane ring could be selectively cleaved to generate reactive intermediates. These intermediates could then be trapped by various reagents to afford a diverse range of functionalized adamantane derivatives with well-defined stereochemistry.
Moreover, this compound could be employed as a rigid scaffold in the design of new ligands for catalysis or as a core structure for novel materials. Its well-defined three-dimensional geometry could be used to pre-organize functional groups in a specific spatial arrangement, leading to materials with unique properties or catalysts with enhanced activity and selectivity.
The incorporation of this strained hydrocarbon into larger, more complex molecules could also be a fruitful area of research. By serving as a "spring-loaded" component, it could be used to introduce conformational constraints or to trigger specific chemical transformations within a larger molecular assembly. The exploration of its potential in areas such as medicinal chemistry, materials science, and supramolecular chemistry promises to be an exciting and productive endeavor.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Methano-2,4-didehydroadamantane, and what challenges arise during purification?
The synthesis typically involves dehydrogenation of adamantane derivatives under controlled conditions. For example, Pincock and Torupka (1969) demonstrated that photolytic or thermal elimination reactions of precursor adamantanes (e.g., 1,3-dibromoadamantane) yield strained propellane structures like this compound . Key challenges include isolating the product from side reactions (e.g., dimerization) due to its high reactivity. Purification often requires low-temperature fractional crystallization or preparative gas chromatography to minimize decomposition.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the strained structure of this compound?
- NMR Spectroscopy : and NMR can identify strained bridgehead carbons and anisotropic shielding effects caused by the propellane framework.
- X-ray Crystallography : Resolves bond angles and distances, confirming the [3.1.1]propellane geometry. For example, Mlinaric-Majerski and Majerski (1980) used single-crystal X-ray diffraction to validate the compound’s tetracyclic structure .
- IR Spectroscopy : Detects vibrational modes associated with bridgehead C-H bonds and strained C-C bonds.
Advanced Research Questions
Q. How does the reactivity of this compound in Diels-Alder reactions compare to other strained hydrocarbons, and what experimental controls are critical?
The compound’s bridgehead double bonds exhibit enhanced reactivity due to angle strain, making it a potent dienophile. Researchers should:
- Monitor Reaction Kinetics : Use in situ NMR or UV-vis spectroscopy to track reaction progress, as rapid exothermic processes may occur.
- Control Temperature : Reactions often require cryogenic conditions (−78°C) to prevent undesired side reactions.
- Compare with Model Systems : Benchmark against less-strained analogs (e.g., norbornene) to quantify strain-driven reactivity differences .
Q. What computational approaches are suitable for modeling the electronic structure and thermodynamic stability of this compound?
- Density Functional Theory (DFT) : Calculates bond dissociation energies, HOMO-LUMO gaps, and strain energy. For example, B3LYP/6-31G* level calculations can predict the stability of bridgehead bonds.
- Molecular Dynamics (MD) : Simulates thermal decomposition pathways under varying conditions.
- Comparative Analysis : Validate computational results against experimental thermogravimetric (TGA) and differential scanning calorimetry (DSC) data .
Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s stability?
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., calorimetry precision).
- Sensitivity Testing : Vary computational conditions (e.g., solvent models, temperature) to identify factors influencing discrepancies.
- Triangulation : Cross-reference results with independent methodologies, such as kinetic isotope effects or substituent-based stability studies .
Q. What methodologies are recommended for studying the compound’s stability under oxidative or acidic conditions?
- Controlled Exposure Experiments : Use Schlenk-line techniques to expose the compound to O or HCl vapors in anhydrous solvents, monitoring degradation via GC-MS.
- Kinetic Profiling : Employ pseudo-first-order kinetics to determine half-lives under varying pH or oxidant concentrations.
- Stabilization Strategies : Test sterically hindered bases or radical scavengers to mitigate decomposition pathways .
Methodological Guidelines
- Experimental Design : Prioritize inert atmospheres (N/Ar) and low temperatures during synthesis and handling to preserve integrity .
- Data Validation : Use orthogonal analytical techniques (e.g., NMR + XRD) to confirm structural assignments.
- Collaborative Frameworks : Integrate synthetic, computational, and analytical expertise to address multidisciplinary challenges, as highlighted in interdisciplinary research methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
